molecular formula C8H5BrN2O2 B1378351 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1427504-89-9

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No. B1378351
M. Wt: 241.04 g/mol
InChI Key: PGWAHAYJRJOVKF-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 . It is a solid substance and should be stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is 1S/C8H5BrN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13) and the InChI key is NNWNNQTUZYVQRK-UHFFFAOYSA-N . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a solid substance . It has a molecular weight of 241.04 . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid plays a significant role in the synthesis of various heterocyclic compounds. For instance, Alekseyev et al. (2015) developed a simple synthesis of heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework by Fischer indole cyclization, highlighting its utility in creating complex molecular structures Alekseyev, R., Amirova, S., & Terenin, V. (2015). Synthesis.

Antibacterial Activity

The compound has been studied for its potential antibacterial properties. Toja et al. (1986) synthesized a series of pyrrolopyridine analogs, including a derivative of 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, and found that one of the compounds showed antibacterial activity in vitro Toja, E., Kettenring, J., Goldstein, B., & Tarzia, G. (1986). Pyrrolopyridine analogs.

Crystallography and Structural Analysis

The compound is also relevant in crystallography and structural analysis. Anuradha et al. (2014) synthesized a derivative of 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and analyzed its structure using spectroscopic techniques and X-ray diffraction studies, demonstrating its significance in understanding molecular structures Anuradha, G., Vasuki, G., Surendrareddy, G., Veerareddy, A., & Dubey, P. (2014). Synthesis, spectroscopic characterization.

Antitumor Activity

In the field of medicinal chemistry, derivatives of this compound have been explored for antitumor activities. Wang et al. (2010) synthesized a series of 6-substituted pyrrolo[2,3-d]pyrimidine compounds, where a derivative of 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid showed potent in vitro and in vivo antitumor activity, demonstrating its potential in cancer therapy Wang, L., Cherian, C., Desmoulin, S., Polin, L., Deng, Y., Wu, J., Hou, Z., White, K., Kushner, J., Matherly, L., & Gangjee, A. (2010). Synthesis and antitumor activity.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Future Directions

Future research could focus on the synthesis methods, chemical reactions, and mechanism of action of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. Given the biological activities of similar compounds, this compound could potentially be used in the development of new drugs .

properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-1-4-5(8(12)13)2-10-6(4)3-11-7/h1-3,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWAHAYJRJOVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

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